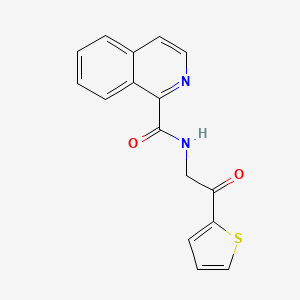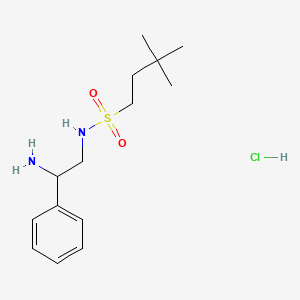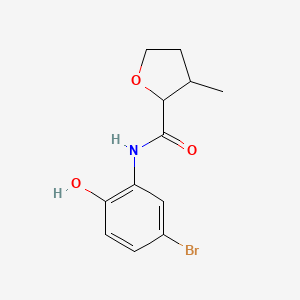![molecular formula C14H21ClN2O3S B7640799 N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride is a chemical compound with potential therapeutic applications. This compound belongs to the class of benzofuran sulfonamide derivatives and is commonly referred to as compound 21. The compound has been studied extensively for its potential therapeutic effects on various diseases.
作用機序
The exact mechanism of action of compound 21 is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in the development and progression of diseases. For example, in cancer cells, compound 21 has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Compound 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound 21 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using compound 21 in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one limitation of using compound 21 is its potential toxicity. In vitro studies have shown that the compound can induce cell death at high concentrations.
将来の方向性
There are several future directions for the study of compound 21. One potential direction is the development of more potent and selective derivatives of the compound. Another direction is the investigation of the compound's potential effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for its potential therapeutic applications.
In conclusion, N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride or compound 21 is a promising chemical compound with potential therapeutic applications. The compound has been extensively studied for its potential effects on various diseases, including cancer, diabetes, and cardiovascular diseases. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成法
The synthesis of compound 21 involves several steps. The initial step involves the reaction of 2-amino-4-chlorobenzoic acid with 3-aminomethylpentane-1,5-diamine. The resulting product is then subjected to a series of reactions involving the use of various reagents such as acetic anhydride, sulfuric acid, and sodium nitrite. The final product is obtained after purification using column chromatography.
科学的研究の応用
Compound 21 has been extensively studied for its potential therapeutic applications. Several research studies have investigated the compound's potential effects on various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.
特性
IUPAC Name |
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-14(4-2,10-15)16-20(17,18)13-9-11-7-5-6-8-12(11)19-13;/h5-9,16H,3-4,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVYHVYTJMZEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NS(=O)(=O)C1=CC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)


![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)